S-ethyl bromoethanethioate

Description

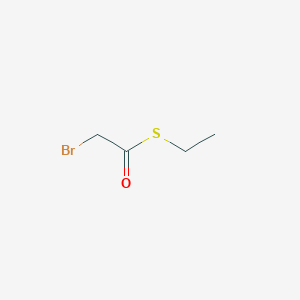

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-ethyl 2-bromoethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrOS/c1-2-7-4(6)3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTAUUKIHAEBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493248 | |

| Record name | S-Ethyl bromoethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60277-18-1 | |

| Record name | S-Ethyl bromoethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Ethyl Bromoethanethioate

Acylation Reactions

Acylation reactions are a cornerstone for the synthesis of thioesters, including S-ethyl bromoethanethioate. These methods typically involve the reaction of a thiol with a carboxylic acid or its activated derivative.

Reaction of Bromoacetyl Bromide with Ethanethiol (B150549)

A direct and traditional method for synthesizing this compound is the acylation of ethanethiol using bromoacetyl bromide. liverpool.ac.ukcore.ac.uk In this procedure, bromoacetyl bromide, a highly reactive acyl halide, is treated with ethanethiol. liverpool.ac.uk The high reactivity of the acyl bromide facilitates the nucleophilic attack by the sulfur atom of the thiol, leading to the formation of the thioester and hydrogen bromide as a byproduct.

The reaction is often carried out in an inert solvent, such as diethyl ether, under an inert atmosphere (e.g., nitrogen). liverpool.ac.uk The ethanethiol is typically added dropwise to the solution of bromoacetyl bromide at room temperature. liverpool.ac.uk Following the reaction, a quenching step with a mild base, such as a saturated sodium bicarbonate solution, is employed to neutralize the generated acid and any unreacted acyl bromide. liverpool.ac.uk While this method is straightforward, research has reported yields that can be suboptimal; one study documented a yield of 54%, which was considered unsatisfactory for their subsequent synthetic steps. core.ac.uk

| Reagents | Solvent | Conditions | Yield |

| Bromoacetyl Bromide, Ethanethiol | Diethyl Ether | Room Temperature, 1-2 hrs | 54% core.ac.uk |

Catalytic Acylation using Bromoacetic Acid and Ethanethiol

To improve upon the yields and potentially use less harsh starting materials, catalytic methods using bromoacetic acid and ethanethiol have been developed. These reactions require the use of coupling agents to activate the carboxylic acid for the subsequent reaction with the thiol. core.ac.ukwikipedia.org

A highly effective method for the synthesis of this compound from bromoacetic acid and ethanethiol employs a combination of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. core.ac.uk This approach, often referred to as Steglich esterification, is a mild and efficient way to form ester and thioester bonds. peptide.comorganic-chemistry.org

The reaction mechanism proceeds through the activation of the carboxylic acid (bromoacetic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium salt. peptide.comorganic-chemistry.orgchemicalbook.com This species is a superior acylating agent and readily reacts with the thiol (ethanethiol) to yield the desired thioester, this compound. organic-chemistry.org The driving force for the reaction is the formation of the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU), which can often be removed by filtration. peptide.combris.ac.uk

This DCC/DMAP mediated coupling has been shown to provide higher yields compared to the bromoacetyl bromide method, with reported yields around 70%. core.ac.uk The reaction is typically performed in a solvent like dichloromethane (B109758) (CH2Cl2) at temperatures ranging from 0 °C to room temperature. core.ac.ukpeptide.com

| Reagents | Catalyst System | Solvent | Conditions | Yield |

| Bromoacetic Acid, Ethanethiol | DCC, DMAP | Dichloromethane | 0 °C to room temperature, 16 h | 70% core.ac.uk |

Exploration of Alternative Thioester Bond Formation Strategies

Beyond direct acylation with bromoacetic acid derivatives, other general strategies for thioester bond formation could theoretically be applied to the synthesis of this compound. These methods represent alternative synthetic disconnections.

One common alternative involves the reaction of acid anhydrides with thiols. wikipedia.org For instance, bromoacetic anhydride (B1165640) could react with ethanethiol, often in the presence of a base, to form the thioester.

The Mitsunobu reaction offers another pathway, where an alcohol is converted to a thioester using a thiol and specific reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). wikipedia.org In this context, one could envision a reaction using bromoacetic acid, an alcohol, and ethanethiol under Mitsunobu conditions, though this is a more complex route.

More recently, transition-metal-free methods for the direct conversion of esters to thioesters have been reported. rsc.org This involves the selective cleavage of a C–O bond in an ester and the formation of a C–S bond. rsc.org A hypothetical application would be the conversion of an alkyl bromoacetate (B1195939) (e.g., methyl bromoacetate) to this compound by reaction with ethanethiol under the specific conditions developed for this transformation. rsc.org

Another established route is the reaction of an alkali metal salt of a thiol with an acid chloride, which is the basis for the method described in section 2.1.1. wikipedia.org A variation involves the alkylation of a thiocarboxylate salt, such as potassium thioacetate (B1230152), with an alkyl halide. wikipedia.org

These alternative strategies, while not all explicitly reported for this compound, are fundamental in the broader context of thioester synthesis and offer potential avenues for its formation.

Reaction Mechanisms and Reactivity of S Ethyl Bromoethanethioate

Nucleophilic Substitution Reactions

S-ethyl bromoethanethioate readily participates in nucleophilic substitution reactions, primarily following the SN2 pathway.

SN2 Pathway and Stereochemical Implications

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry. pressbooks.pub It involves a concerted, one-step mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. pressbooks.pub This "backside attack" is a key feature of the SN2 mechanism. pressbooks.pubmasterorganicchemistry.com

The stereochemical outcome of an SN2 reaction is a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion. pressbooks.pubmasterorganicchemistry.com If the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa. libretexts.org This stereospecificity arises because the nucleophile must approach from the backside for effective orbital overlap to occur, leading to the displacement of the leaving group. libretexts.orgchemistrysteps.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. masterorganicchemistry.com Steric hindrance around the reaction center significantly impacts the reaction rate. Less sterically hindered substrates, such as methyl and primary alkyl halides, react faster than more hindered secondary and tertiary halides. masterorganicchemistry.comlibretexts.org

Annulation and Cyclization Reactions

This compound serves as a valuable building block in the synthesis of cyclic compounds through annulation and cyclization reactions.

[3+2]-Annulation with Allylidene(triphenyl)phosphoranes

A significant application of this compound is its reaction with allylidene(triphenyl)phosphoranes in a [3+2]-annulation process to form five-membered rings. researchgate.netrsc.orgresearchgate.net This reaction provides a convenient route to highly substituted cyclopentadienes under mild conditions. researchgate.netrsc.orgresearchgate.net

The reaction between this compound and (3-ethoxycarbonyl-2-substituted-2-propenylidene)triphenylphosphoranes results in the formation of 4-ethylthiocyclopentadienes. researchgate.netrsc.orgresearchgate.net This [3+2]-annulation proceeds with good to excellent yields and high regioselectivity. researchgate.netrsc.orgresearchgate.net

Table 1: Synthesis of 4-Ethylthiocyclopentadienes

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

This table is a representation of the reaction described in the text. Specific yield percentages can vary based on the substituents on the phosphorane and the reaction conditions.

The initially formed 4-ethylthiocyclopentadienes can be readily converted into cyclopentenones. researchgate.netrsc.orgresearchgate.net This transformation highlights the synthetic utility of the [3+2]-annulation product as an intermediate in the synthesis of other important cyclic structures.

Radical-Mediated Cyclization Pathways

Radical reactions offer a powerful and versatile method for the formation of carbon-carbon bonds and the construction of cyclic systems. mdpi.comsioc-journal.cn While direct studies on the radical-mediated cyclization of this compound itself are not extensively detailed in the provided context, the reactivity of similar α-bromo thioesters and related compounds in radical cyclizations provides insight into potential pathways. mdpi.com

Thiyl radicals, which can be generated from thioacids and their derivatives, are key intermediates in many radical-mediated transformations. rsc.org These radicals can participate in a variety of reactions, including additions to double bonds and cyclization cascades, often with high chemo-, regio-, and diastereoselectivity. rsc.org For instance, radical-mediated cyclizations of α-bromo thioesters have been investigated as a strategy for the synthesis of thiolactones. mdpi.com These reactions typically involve the generation of a radical at the α-carbon, which then undergoes an intramolecular cyclization onto a tethered unsaturated moiety. mdpi.comnih.gov Such pathways can sometimes involve complex rearrangements and fragmentation processes. mdpi.comnih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Allylidene(triphenyl)phosphorane |

| 4-Ethylthiocyclopentadiene |

| Cyclopentenone |

| (3-Ethoxycarbonyl-2-substituted-2-propenylidene)triphenylphosphorane |

Wittig Reaction Precursor Chemistry

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.orglibretexts.org this compound serves as a key starting material for the generation of the necessary phosphonium (B103445) ylides. uni-tuebingen.deucl.ac.uk

The synthesis of the required Wittig reagent begins with the reaction of this compound with triphenylphosphine (B44618) (PPh3). uni-tuebingen.deucl.ac.uk This reaction forms a triphenylphosphonium salt. uni-tuebingen.deucl.ac.uk Subsequent treatment of this salt with a base, such as sodium bicarbonate or sodium carbonate, deprotonates the carbon alpha to the phosphorus atom, yielding the desired triphenylphosphonium ylide. uni-tuebingen.deucl.ac.uk

Table 1: Generation of Triphenylphosphonium Ylide from this compound

| Step | Reactants | Reagents | Product |

| 1 | This compound, Triphenylphosphine | Toluene | (2-(Ethylthio)-2-oxoethyl)triphenylphosphonium bromide |

| 2 | (2-(Ethylthio)-2-oxoethyl)triphenylphosphonium bromide | Sodium Bicarbonate (aq) or Sodium Carbonate (aq) | 2-(Triphenyl-λ⁵-phosphanylidene)ethanethioic acid S-ethyl ester |

Data derived from multiple synthetic procedures. uni-tuebingen.deucl.ac.uk

The generated triphenylphosphonium ylide is a nucleophile that readily reacts with aldehydes and ketones in what is known as the Wittig olefination. libretexts.orglibretexts.org This reaction leads to the formation of a carbon-carbon double bond, yielding an alkene and triphenylphosphine oxide as a byproduct. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, unlike in other elimination reactions that can produce mixtures of isomers. libretexts.org The reaction generally proceeds through a betaine (B1666868) intermediate or a four-membered oxaphosphetane ring, which then collapses to the final products. libretexts.org

The use of ylides derived from this compound allows for the introduction of an ethyl thioester-containing moiety onto a carbonyl carbon, creating α,β-unsaturated thioesters. These products can be valuable intermediates for further synthetic transformations.

Other Reactive Transformations

Beyond radical reactions and Wittig chemistry, the thioester group in this compound and related compounds can undergo other important transformations, most notably amidation.

The amidation of thioesters to form amides is a fundamental reaction in organic and medicinal chemistry. organic-chemistry.org Thioesters, including those structurally related to this compound, can react with amines to yield amides. core.ac.ukscirp.org This transformation is of particular interest in the synthesis of sequence-defined oligomers and other complex molecules. core.ac.uk For instance, the modification of a thioester with a range of amines via an amidation reaction has been investigated. core.ac.uk

The reactivity of thioesters in amidation reactions can be influenced by various factors, including the structure of the thioester and the amine, as well as the reaction conditions. scirp.org Studies on amphipathic-type thioesters in aqueous media have shown that the proximity of the thioester group to other functional groups within the molecule can affect the reaction yield. scirp.org These findings suggest that the reaction can occur both at the surface of micelles and in solution, highlighting the role of hydrophobic effects. scirp.org

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of S-ethyl bromoethanethioate. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, it is possible to map the connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of this compound, ¹H NMR can be used to track the consumption of starting materials and the formation of the product. The spectrum of this compound is expected to show two distinct signals corresponding to the ethyl group and the methylene (B1212753) group adjacent to the bromine atom.

The protons of the ethyl group (CH₃CH₂S-) will exhibit characteristic splitting patterns. The methyl (CH₃) protons, being adjacent to a methylene (CH₂) group, will appear as a triplet. The methylene protons of the ethyl group will be split into a quartet by the neighboring methyl protons. The methylene group attached to the bromine atom (BrCH₂-) is expected to appear as a singlet, as there are no adjacent protons to cause splitting.

The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. The methylene protons attached to the sulfur atom are deshielded and will appear at a lower field compared to a standard alkane, while the methylene protons adjacent to the highly electronegative bromine atom will be shifted even further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃CH₂S- | ~1.3 | Triplet | 3H |

| CH₃CH₂S- | ~2.9 | Quartet | 2H |

| BrCH₂C(O)- | ~4.1 | Singlet | 2H |

Note: Predicted values are based on the analysis of similar functional groups.

By integrating the signals corresponding to the starting materials and the product, the conversion of the reaction can be calculated at different time points, allowing for kinetic analysis.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.orgdocbrown.infodocbrown.info Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the presence of the carbonyl group and the different sp³-hybridized carbon atoms.

The carbonyl carbon (C=O) of the thioester is the most deshielded carbon and will appear at the lowest field in the spectrum, typically in the range of 190-200 ppm. The carbon atom attached to the bromine (BrCH₂-) will also be significantly deshielded due to the electronegativity of the bromine atom. The carbons of the ethyl group will appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C H₃CH₂S- | ~15 |

| CH₃C H₂S- | ~24 |

| BrC H₂C(O)- | ~35 |

| -C (O)S- | ~195 |

Note: Predicted values are based on the analysis of similar functional groups.

The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments, providing strong evidence for the proposed structure. libretexts.orgdocbrown.infodocbrown.info

Mass Spectrometry Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is essential for verifying the identity of a newly synthesized compound like this compound.

The molecular formula of this compound is C₄H₇BrOS. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass can then be compared to the experimentally measured mass from the HRMS analysis. A close match between the calculated and experimental masses confirms the elemental formula of the compound.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₄H₇⁷⁹BrOS + H]⁺ | 182.9528 |

| [C₄H₇⁸¹BrOS + H]⁺ | 184.9507 |

| [C₄H₇⁷⁹BrOS + Na]⁺ | 204.9347 |

| [C₄H₇⁸¹BrOS + Na]⁺ | 206.9326 |

Note: m/z values are calculated for the most common adducts. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, which will result in two distinct peaks with an approximate 1:1 intensity ratio.

The characteristic isotopic pattern of bromine, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, provides a distinctive signature in the mass spectrum. The presence of a pair of peaks separated by approximately 2 m/z units, with a roughly 1:1 intensity ratio, is a strong indicator of the presence of a single bromine atom in the molecule.

Green Chemistry Principles in S Ethyl Bromoethanethioate Research

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes is a cornerstone of green chemistry, focusing on minimizing or eliminating the use and generation of hazardous substances. acs.orgmsu.edu For the synthesis of S-ethyl bromoethanethioate, this involves a critical evaluation of reaction components, particularly the solvents and catalysts employed.

Solvents constitute a significant portion of the waste generated in chemical processes, making their selection a critical factor in green synthesis. whiterose.ac.ukjk-sci.com Traditional syntheses of thioesters often utilize hazardous chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents such as N,N-dimethylformamide (DMF). utoronto.ca Green chemistry seeks to replace these with safer, more sustainable alternatives. acs.org

Recent efforts in thioester synthesis have demonstrated the utility of greener solvents. For instance, the use of cyclopentanone, a more benign alternative, has been reported for improving the sustainability of thioester synthesis. wikipedia.org Water is another highly attractive green solvent; its use in the synthesis of thioesters has been shown to be effective, sometimes enhanced by the addition of a phase-transfer catalyst like hexadecyltrimethylammonium bromide (HTAB) to facilitate reactions between sparingly soluble organic reactants. rsc.org A study on thioester synthesis in water reported excellent yields (80-96%) by reacting thioamides with alkyl halides in the presence of catalytic amounts of NaI, HTAB, and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org

Other promising green solvents include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and is a suitable replacement for tetrahydrofuran (B95107) (THF), and ethyl acetate, which is considered an environmentally friendly solvent with low toxicity. nih.gov The application of these solvents to the synthesis of this compound could significantly reduce the environmental footprint of the process.

Table 1: Comparison of Conventional and Green Solvents for Thioester Synthesis

| Solvent | Type | Key Hazards/Concerns | Green Alternative Features |

|---|---|---|---|

| Dichloromethane | Chlorinated | Suspected carcinogen, volatile, environmental pollutant | - |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity, high boiling point (difficult to remove) | - |

| Water | Green | Non-toxic, non-flammable, inexpensive | Requires consideration of reactant solubility |

| Cyclopentanone | Green | Lower toxicity than many traditional solvents, biodegradable | - |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewables, higher boiling point reduces volatility | Can form peroxides (like other ethers) |

| Ethyl Acetate | Green | Low toxicity, biodegradable, effective solvent for many reactions | Flammable |

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org In the context of synthesizing this compound, this involves moving away from stoichiometric activators or harsh catalysts towards more sustainable options.

Research into thioester synthesis has explored a variety of catalytic systems that align with green chemistry principles. These include:

Earth-Abundant Metal Catalysts: Catalysts based on abundant and less toxic metals like copper or zinc are preferred over those using precious or highly toxic metals. For example, zinc oxide has been used as a recyclable, heterogeneous catalyst for the acylation of thiols with acyl chlorides under solvent-free conditions. researchgate.net

Organocatalysts: Metal-free catalytic systems are highly desirable. Organocatalysts, such as N-heterocyclic carbenes (NHCs) or specific ionic liquids, have been developed for thioester synthesis, offering mild reaction conditions and avoiding metal contamination of the product. researchgate.net

Photocatalysts: Visible-light-driven methods represent a sustainable approach, harnessing light as a renewable energy source. A recent method for thioester synthesis uses thiobenzoic acids as dual-purpose reagents, acting as both a reactant and a photocatalyst under visible light, thus eliminating the need for an external photocatalyst. organic-chemistry.org

"Thiol-Free" Synthons: To avoid the use of volatile and odorous thiols, alternative thiolating agents are being developed. Nickel-catalyzed cross-electrophile coupling using N-thiophthalimides as "thiol-free" surrogates offers a more practical and sustainable route to sulfur-containing compounds. rsc.orgrawdatalibrary.net

Applying these concepts, the synthesis of this compound could be rendered more sustainable by employing a recyclable, solid-supported catalyst or a metal-free organocatalyst to facilitate the acylation of ethanethiol (B150549), thereby enhancing reaction efficiency and simplifying product purification.

Energy Efficiency in Synthesis

Designing for energy efficiency is another key principle of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. nih.gov When heating is necessary, alternative energy sources that are more efficient than conventional heating can significantly reduce the energy consumption of a process.

Microwave-assisted organic synthesis (MAOS) has become a popular technology for improving energy efficiency in the laboratory. nih.govijrpas.com Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and volumetrically through dipole rotation and ionic conduction. amazonaws.com This leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. mtak.huijnrd.org

The application of microwave heating to thioester synthesis has been successfully demonstrated. For instance, protocols have been developed for the rapid synthesis of thioethers and other sulfur-containing compounds under microwave conditions. rsc.org One-pot microwave-assisted synthesis of thiols from alkyl halides using potassium thioacetate (B1230152) has been shown to be 6 to 24 times faster than conventional methods, with isolated yields greater than 90%. amazonaws.com The direct amidation of thioesters has also been achieved efficiently using a microwave-assisted, solvent-free protocol, highlighting the technology's potential for green chemical transformations. researchgate.netrsc.org

Given these precedents, the synthesis of this compound from a bromoacetyl halide and ethanethiol is an excellent candidate for optimization using microwave irradiation. This approach would likely lead to a significant reduction in reaction time and energy consumption compared to traditional refluxing methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acylation/Thiol Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Thiol from Alkyl Halide | Conventional | 2 - 8 hours | ~70% | amazonaws.com |

| Synthesis of Thiol from Alkyl Halide | Microwave | 5 - 20 minutes | >90% | amazonaws.com |

| Knoevenagel Condensation | Conventional | Several hours | Good | ijnrd.org |

| Knoevenagel Condensation | Microwave | Minutes | Excellent | ijnrd.org |

| Paal-Knorr Synthesis of Pyrroles | Conventional | Hours | Moderate | organic-chemistry.org |

| Paal-Knorr Synthesis of Pyrroles | Microwave | < 2 minutes | Good | organic-chemistry.org |

Q & A

Q. What protocols ensure ethical data sharing in collaborative studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in certified repositories (e.g., NIST, PubChem) with metadata tags for compound identifiers. Use pseudonymization for sensitive data and retain decryption keys in secure, access-controlled environments .

Q. How can researchers enhance reproducibility when publishing this compound methodologies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.